molecular formula C29H21ClO3 B2501564 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone CAS No. 337921-35-4

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone

Cat. No.: B2501564
CAS No.: 337921-35-4
M. Wt: 452.93
InChI Key: NKNVKKVGVKNOII-XIEYBQDHSA-N
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Description

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 7-(4-methoxyphenoxy)-3-phenyl-1-indanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are relevant in its biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methylene]-3-phenyl-1-indanone
  • 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone
  • 4-Chlorobenzaldehyde derivatives

Uniqueness

2-[(4-Chlorophenyl)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClO3/c1-32-22-14-16-23(17-15-22)33-26-9-5-8-24-27(20-6-3-2-4-7-20)25(29(31)28(24)26)18-19-10-12-21(30)13-11-19/h2-18,27H,1H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVKKVGVKNOII-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=C(C=C4)Cl)C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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